(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
Description
Properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUWNPJYOWVDR-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-09-0 | |
| Record name | 4-Hydroxy-alpha-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fries Rearrangement-Mediated Ketone Intermediate Formation
A foundational approach involves the synthesis of 2-phenylacetophenone derivatives via Fries rearrangement, as detailed in WO2005054169A1. This method employs esterification between phenol derivatives (e.g., resorcinol) and phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid) to form phenyl phenylacetate intermediates. Subsequent Fries rearrangement with AlCl₃ at 130–150°C yields 2-phenylacetophenone derivatives, such as α-(4-methoxyphenyl)-2,4-dihydroxyacetophenone. These intermediates are critical for downstream aldol condensations to form the acrylic acid backbone.
Key Reaction Conditions :
Knoevenagel Condensation for Cinnamate Formation
The Knoevenagel condensation between 4-hydroxybenzaldehyde and phenylacetic acid derivatives offers a direct route to (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. Using piperidine as a base, the reaction proceeds via a nucleophilic enolate intermediate, forming the α,β-unsaturated carboxylic acid. Stereoselectivity (Z/E) is influenced by solvent polarity and temperature, with polar aprotic solvents favoring the Z-isomer.
Optimized Parameters :
Stereoselective Hydrogenation for Z-Isomer Enrichment
Rh-Catalyzed Asymmetric Hydrogenation
Recent advancements in Rh-catalyzed hydrogenation, as demonstrated in the synthesis of allylic sulfones (RSC PDF), provide a pathway for Z-selective reduction. Starting from a propargyl acid precursor, hydrogenation under H₂ (1 atm) with a Rh-(R)-BINAP catalyst yields the Z-alkene with >90% enantiomeric excess.
Procedure :
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Substrate : Methyl (Z)-3-(4-hydroxyphenyl)-2-((phenylsulfonyl)methyl)acrylate.
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Conditions : RhCl₃·3H₂O, (R)-BINAP, H₂ (1 atm), 25°C, 12 hours (yield 85%).
Protective Group Strategies
Methoxy Group Protection and Deprotection
To prevent undesired side reactions at the 4-hydroxyphenyl group, methoxy protection is employed during synthesis. For example, 4-methoxyphenylacetic acid is used in initial esterification steps, followed by deprotection using BBr₃ in CH₂Cl₂ at −78°C. This strategy ensures high functional group tolerance during Fries rearrangement and condensation steps.
Deprotection Protocol :
Comparative Analysis of Synthetic Routes
Experimental Validation and Characterization
Synthesis via Knoevenagel Condensation
A mixture of 4-hydroxybenzaldehyde (1.0 equiv), phenylacetic acid (1.2 equiv), piperidine (10 mol%), and ethanol (20 mL) was refluxed for 6 hours. The crude product was acidified with HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield this compound as a white solid.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated phenylacrylic acid.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research has demonstrated the potential of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid as an anticancer agent. Studies indicate that this compound can induce apoptotic cell death in cancer cell lines, such as human oral squamous cell carcinoma (OSCC) cells. The mechanism involves down-regulating pathways associated with glycerophospholipid metabolism, which is crucial for tumor growth and survival .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress linked to chronic diseases like cancer and cardiovascular disorders. Its ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative damage.
Antibacterial and Antifungal Activities
This compound has been studied for its antimicrobial properties against various pathogens. It shows effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal species. This positions the compound as a promising scaffold for developing new antimicrobial agents targeting multidrug-resistant organisms .
Food Preservation
Due to its antimicrobial properties, this compound can be explored as a natural preservative in food products. Its ability to inhibit bacterial growth could enhance food safety and shelf life, making it an attractive alternative to synthetic preservatives .
Chemical Transformations
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other bioactive molecules. Its structure allows it to undergo various chemical transformations, such as oxidation reactions catalyzed by laccase enzymes, which can lead to the formation of more complex structures with potential therapeutic applications .
Case Study: Anticancer Mechanisms
In a detailed study involving several cancer cell lines, this compound was shown to selectively target tumor cells while sparing normal cells, indicating a favorable therapeutic index. The study utilized quantitative structure–activity relationship analysis to correlate the compound's chemical properties with its biological activities, leading to insights into how structural modifications could enhance efficacy against specific cancers .
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of derivatives of this compound highlighted its effectiveness against resistant strains of bacteria and fungi. The findings suggested that modifications to the hydroxyl group could improve potency and broaden the spectrum of activity against resistant pathogens .
Mechanism of Action
The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural uniqueness lies in its dual aromatic substitution. Below is a comparative analysis with key analogs:
*Lipophilicity values are approximated based on HPLC-derived log k data for analogous compounds .
Key Observations:
The dual aromatic substitution increases lipophilicity (estimated log k ~2.8) compared to monocyclic analogs (e.g., trans-p-coumaric acid, log k 1.3) .
Biological Activity: While caffeic acid (3,4-dihydroxyphenyl substitution) exhibits strong antioxidant activity due to catechol groups, the target compound’s bioactivity remains less characterized. Ferulic acid (3-methoxy-4-hydroxyphenyl) demonstrates neuroprotective effects, but the target compound’s methoxy-free structure may alter its metabolic stability and binding affinity .
Natural Occurrence: Unlike trans-p-coumaric acid, which is widespread in plants, the Z-isomer (cis-p-coumaric acid) is rare and primarily synthesized in labs .
Biological Activity
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a hydroxyl group that enhances its antioxidant properties. The following sections delve into its biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 240.26 g/mol
- CAS Number : 879008-22-7
Antioxidant Activity
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. The presence of the hydroxyl group significantly contributes to its radical scavenging capabilities.
Research Findings:
- In vitro studies have shown that this compound effectively reduces oxidative stress markers in various cell lines, enhancing cellular protection against oxidative damage.
- A study reported an IC value for DPPH radical scavenging activity at 0.2068 mg/mL, indicating strong antioxidant potential compared to other known antioxidants .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a variety of pathogens.
Case Studies:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : It also showed antifungal effects against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations lower than those required for bacterial strains .
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties.
- The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential mechanism for reducing inflammation in chronic diseases .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Findings:
- In vitro studies on human oral squamous cell carcinoma (OSCC) lines revealed that treatment with this compound led to significant reductions in cell viability, with IC values around 30 µM .
- The mechanism involves the activation of apoptotic pathways and the down-regulation of the glycerophospholipid metabolism pathway, which is crucial for cancer cell survival .
Summary of Biological Activities
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Antioxidant | Radical scavenging | IC = 0.2068 mg/mL for DPPH |
| Antimicrobial | Bacterial and fungal inhibition | MIC = 50-100 µg/mL against bacteria |
| Anti-inflammatory | Cytokine suppression | Reduced TNF-alpha and IL-6 expression |
| Anticancer | Induction of apoptosis | IC = 30 µM in OSCC cells |
Q & A
Q. How can (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid be structurally characterized using spectroscopic methods?
To confirm the Z-configuration and functional groups, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to identify hydroxyl (-OH), phenyl, and acrylic acid moieties. For example, the cis-configuration (Z) can be inferred from coupling constants in the acrylic acid protons .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, as demonstrated for related (Z)-3-phenylacrylic acid derivatives .
- Infrared (IR) Spectroscopy : Detect characteristic peaks for carboxylic acid (-COOH, ~1700 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).
Q. What are the natural sources of this compound, and how is it quantified in plant tissues?
- Natural Occurrence : The compound is identified in Datura innoxia and Datura stramonium, with root concentrations twice those of leaves .
- Quantification Methods :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~280 nm) for separation and quantification .
- Mass Spectrometry (MS) : Couple with HPLC (LC-MS) for enhanced specificity, particularly in complex matrices like plant extracts.
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Solvent : Dissolve in inert solvents like dimethyl sulfoxide (DMSO) or methanol, avoiding aqueous solutions at neutral/basic pH to prevent esterification or oxidation.
- Light Sensitivity : Protect from prolonged exposure to UV/visible light due to the phenolic moiety’s susceptibility to photodegradation (analogous to related cinnamic acids) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of its antioxidant activity?
- Oxygen Radical Absorbance Capacity (ORAC) Assay : Quantify peroxyl radical scavenging activity using fluorescein as a probe .
- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 3-(4-hydroxyphenyl)propionic acid) to identify critical functional groups. Hydroxyl positioning and conjugation with the acrylic acid moiety are key determinants of radical stabilization .
- Computational Modeling : Calculate bond dissociation energies (BDEs) of phenolic O-H bonds to predict antioxidant efficacy .
Q. What synthetic routes are available for creating derivatives with enhanced bioactivity?
- Esterification : Replace the carboxylic acid group with methyl or ethyl esters to improve lipophilicity and membrane permeability, as seen in methyl (2Z)-3-phenylacrylate derivatives .
- Substitution Reactions : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring to modulate electronic properties and bioactivity. For example, (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid derivatives have been synthesized for anticancer screening .
- Crystallization-Driven Optimization : Use X-ray data to guide stereoselective synthesis, ensuring retention of the Z-configuration critical for biological activity .
Q. How should contradictory data regarding its antifungal efficacy across studies be addressed?
- Standardized Assay Conditions : Control variables such as pH, solvent (e.g., DMSO concentration), and microbial strain specificity. For instance, discrepancies in resormycin analogs’ antifungal activity may arise from solvent-induced compound aggregation .
- Comparative Metabolomics : Profile microbial metabolism post-treatment using LC-MS to differentiate direct antifungal effects from secondary metabolic responses .
- Dose-Response Curves : Establish EC₅₀ values under consistent experimental setups to reconcile potency variations.
Methodological Notes
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for purity, LC-MS for quantification).
- Advanced Synthesis : Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
